Home > Products > Screening Compounds P73518 > Vonoprazan-d4 Fumarate
Vonoprazan-d4 Fumarate -

Vonoprazan-d4 Fumarate

Catalog Number: EVT-15279693
CAS Number:
Molecular Formula: C21H20FN3O6S
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vonoprazan-d4 Fumarate is a deuterated derivative of vonoprazan fumarate, which is classified as a first-in-class potassium-competitive acid blocker. This compound is primarily utilized in the treatment of acid-related disorders, including gastroduodenal ulcers and reflux esophagitis. Its mechanism of action involves the inhibition of gastric acid secretion by targeting the H+/K+ ATPase enzyme located in the gastric lining, thereby reducing acid production effectively .

Source and Classification

Vonoprazan-d4 Fumarate is synthesized from its parent compound, vonoprazan fumarate, which has been approved for medical use in various countries since 2015. The deuterated form is essential for scientific research, particularly in pharmacokinetics and metabolic studies. This compound falls under the category of potassium-competitive acid blockers, a novel class of medications that differ from traditional proton pump inhibitors in their mechanism of action .

Synthesis Analysis

Methods and Technical Details

The synthesis of vonoprazan-d4 fumarate involves several key steps:

  1. Formation of Schiff Base: The process begins with the reaction of 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carboxaldehyde with methylamine in an organic solvent to form an imine over 6-8 hours.
  2. Reduction: The resulting imine is then reduced using metal borohydride for 1-2 hours to yield a specific compound.
  3. Boc Protection: The intermediate compound undergoes Boc protection by reacting with Boc anhydride in an organic solvent for 1-2 hours.
  4. Sulfonylation: Following protection, the Boc-protected compound is treated with pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.
  5. Deprotection: Finally, the sulfonylated compound is subjected to deprotection using trifluoroacetic acid and methylene dichloride .

This multi-step synthesis allows for the precise incorporation of deuterium into the molecule, which is critical for its application in analytical studies.

Molecular Structure Analysis

Structure and Data

The molecular formula for vonoprazan-d4 fumarate is C21H20D4FN3O6S. The compound consists of a pyrrole derivative characterized by its unique functional groups that facilitate its role as a potassium-competitive acid blocker. The structure includes:

  • A pyrrole ring
  • A fluorophenyl group
  • A pyridine sulfonyl moiety
  • A fumarate salt form .

Structural Representation

The structural representation can be visualized using various chemical drawing software or databases such as PubChem, which provides detailed information on its molecular geometry and bonding configurations .

Chemical Reactions Analysis

Reactions and Technical Details

Vonoprazan-d4 fumarate participates in various chemical reactions typical of its functional groups. Key reactions include:

  • Nucleophilic Substitution: The presence of the sulfonyl group makes it susceptible to nucleophilic attack.
  • Reduction Reactions: The compound can undergo reduction to yield different derivatives.
  • Acid-Base Reactions: As a fumarate salt, it can interact with acids and bases, affecting its solubility and stability .

These reactions are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.

Mechanism of Action

Process and Data

Vonoprazan-d4 fumarate functions by inhibiting the H+/K+ ATPase enzyme in parietal cells within the gastric mucosa. Unlike traditional proton pump inhibitors that form covalent bonds with this enzyme, vonoprazan-d4 competes with potassium ions at the binding site, leading to a reversible inhibition of gastric acid secretion. This mechanism results in effective suppression of both basal and stimulated gastric acid production .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 345.39 g/mol
  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH conditions.

Chemical Properties

  • Stability: Vonoprazan-d4 fumarate exhibits good stability under acidic conditions.
  • Melting Point: Differential scanning calorimetry indicates an endothermic peak around 209 °C, suggesting thermal stability .

These properties are vital for its formulation into pharmaceutical products.

Applications

Scientific Uses

Vonoprazan-d4 fumarate serves multiple roles in scientific research:

  • Analytical Chemistry: It acts as a reference standard for studying pharmacokinetics and metabolism.
  • Biological Studies: Utilized to investigate biological pathways related to gastric acid secretion.
  • Clinical Trials: Employed to assess efficacy and safety profiles in treating acid-related disorders.
  • Pharmaceutical Development: Important for developing new medications targeting similar pathways .
Synthetic Methodologies for Vonoprazan-d4 Fumarate

Chemical Synthesis of Deuterated Metabolites and Analogues

Vonoprazan-d4 fumarate (C₁₇H₁₂D₄FN₃O₂S·C₄H₄O₄) is synthesized via multistep routes that incorporate deuterium at specific metabolic soft spots. The core strategy involves introducing four deuterium atoms at the N-methyl group (–N–CD₃) of vonoprazan’s pyrrole-3-methylamine moiety, which mitigates metabolic demethylation and enhances analytical utility [1] [2]. Key deuterated precursors include:

  • Deuterated methylamine (CD₃NH₂): Used in reductive amination of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.
  • Reductive deuteration: Sodium borohydride (NaBD₄) reduces imine intermediates to install –CD₃ groups [1].Synthetic pathways diverge for metabolites like M-I-d4 (deuterated at the S-oxide) and M-IV-Sul-d4 (deuterated sulfonated metabolite), which are derived from common intermediates but require tailored deuterium incorporation [1].

Table 1: Key Deuterated Intermediates in Vonoprazan-d4 Synthesis

CompoundDeuteration SiteSynthetic RouteRole
M-I-d4S-oxide moietyOxidation of vonoprazan-d4Primary metabolite analogue
M-IV-Sul-d4Benzylic positionSulfonation of pyrrole coreSulfonated metabolite
Aldehyde intermediateN/APaal-Knorr condensationPrecursor for reductive deuteration

Critical challenges include preventing deuterium loss during acidic/basic steps, necessitating pH-controlled reactions [1]. Final purification uses crystallization with fumaric acid in ethanol/water mixtures, yielding >95% pure vonoprazan-d4 fumarate [2].

Isotopic Labeling Techniques for Stable Isotope Internal Standards

Vonoprazan-d4 serves as a stable isotope-labeled (SIL) internal standard for LC-MS/MS quantification, offsetting matrix effects and ionization variability. Deuterium placement at the N-methyl position (–CD₃) ensures minimal chromatographic shift (<0.1 min) relative to non-deuterated vonoprazan while providing a +4 Da mass distinction [1] [4]. The labeling strategy specifically targets sites resistant to metabolic exchange:

  • Metabolic stability: Deuterium at the N-methyl group reduces first-pass metabolism by CYP3A4, which primarily demethylates non-deuterated vonoprazan [4].
  • Synthetic precision: Isotopic purity (>98%) is achieved via high-purity CD₃NH₂ and rigorous reaction condition control (e.g., temperature <40°C to avoid H/D scrambling) [1].

Table 2: SIL Applications in Vonoprazan Bioanalysis

ParameterVonoprazan-d4Non-Deuterated StandardSignificance
Retention time shiftMinimal (ΔRT <0.1 min)N/ACo-elution minimizes quantification errors
Mass shift (Da)+40Baseline resolution in MRM channels
Metabolic interferenceResists CYP3A4 demethylationSusceptible to demethylationAvoids cross-talk in metabolite assays

Applications include simultaneous quantification of vonoprazan and metabolites (M-I, M-II, M-III, M-IV-Sul) in human plasma, improving accuracy in pharmacokinetic studies [1] [6].

Optimization of Protecting Group Strategies for Phenolic Hydroxyl Stability

The phenolic hydroxyl group in vonoprazan intermediates is susceptible to oxidation and sulfonation side reactions. Protecting groups (PGs) shield this moiety during sulfonyl chloride coupling and pyrrole functionalization [7]:

  • Benzyl (Bn) ethers: Employed for transient protection but require Pd/C-catalyzed deprotection, risking deuterium loss from –CD₃ groups.
  • tert-Butyldimethylsilyl (TBS): Stable under basic conditions but necessitates harsh fluoride-based deprotection (e.g., TBAF), causing desilylation byproducts [5].
  • Sodium hydride (NaH)-assisted direct coupling: Modern approaches avoid PGs by reacting unprotected pyrroles with 3-pyridylsulfonyl chloride under inert conditions (0–5°C), achieving 92% yield without oxidation [7].

Optimized conditions use catalytic N,N-diisopropylethylamine (DIPEA) in dichloromethane, suppressing sulfonate ester formation at the phenolic oxygen [5]. Post-coupling, the product is purified via silica gel chromatography (ethyl acetate/hexane = 1:1) to remove sulfonyl chloride residues.

Comparative Analysis of Paal-Knorr vs. Stepwise Pyrrole Motif Assembly

Pyrrole ring construction, critical to vonoprazan’s scaffold, employs two distinct methodologies:1. Paal-Knorr condensation:- One-pot reaction of 2-fluoroacetophenone with ammonium acetate and 2,5-dimethoxytetrahydrofuran yields 5-(2-fluorophenyl)-1H-pyrrole.- Advantages: High throughput (80% yield), fewer steps [1].- Limitations: Poor regioselectivity necessitates bromination/dehalogenation to isolate the 1,3-disubstituted isomer [3].2. Stepwise assembly:- Starts with malononitrile and 2-bromo-1-(2-fluorophenyl)ethanone, followed by cyclization, dehalogenation, and sulfonylation.- Advantages: Precise control over pyrrole substitution (e.g., C-3 cyano group introduction) [5].- Limitations: Low yielding (50–60%) due to over-sulfonation [1].

Table 3: Route Comparison for Pyrrole Motif Synthesis

ParameterPaal-Knorr RouteStepwise Assembly
Reaction steps35
Overall yield78%52%
RegioselectivityLow (requires correction)High
ScalabilityExcellent (kg-scale)Moderate (≤100 g)

For deuterated synthesis, the stepwise route is preferred due to late-stage deuteration feasibility at the aldehyde reduction step [1] [5].

Scalability and Yield Optimization in Industrial Production

Industrial-scale production of vonoprazan-d4 fumarate emphasizes cost-efficiency and purity:

  • Reductive amination optimization: Catalytic hydrogenation (Pd/C or Raney Ni) replaces stoichiometric NaBH₄, enabling continuous flow hydrogenation at 50 psi H₂, which boosts yield to 88% and reduces metal residues [3] [7].
  • Fumarate salt crystallization: Ethanol/water (4:1) mixtures achieve 99.9% purity by removing non-deuterated impurities (<0.1% carryover) [2].
  • Impurity control: HPLC methods monitor process-related impurities like dimethylamine analogues (<0.05% via ion-pair chromatography) [8].
  • Solvent recycling: Tetrahydrofuran (THF) from amidation steps is recovered via distillation (95% reuse), cutting costs by 30% [5].

Properties

Product Name

Vonoprazan-d4 Fumarate

IUPAC Name

(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine

Molecular Formula

C21H20FN3O6S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,10D;

InChI Key

ROGSHYHKHPCCJW-OBJBBVQWSA-N

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)NC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.